1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Overview
Description
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a complex organic compound that features a piperidine ring substituted with a phenoxyethyl group and a tert-butyldiphenylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Piperidine Substitution: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to introduce the piperidine ring.
Protection with tert-Butyldiphenylsilyl Group: Finally, the hydroxyl group of the piperidine derivative is protected using tert-butyldiphenylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups.
Substitution: The bromine and chlorine atoms in the phenoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its biological activity, including potential therapeutic effects.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: The compound may find use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidine: Lacks the tert-butyldiphenylsilyl group.
1-(2-(4-Chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine: Lacks the bromine atom.
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-hydroxypiperidine: Lacks the tert-butyldiphenylsilyl protection.
Uniqueness
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is unique due to the presence of both halogen atoms and the tert-butyldiphenylsilyl protecting group. This combination of functional groups can impart distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35BrClNO2Si/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-24-16-18-32(19-17-24)20-21-33-28-15-14-23(30)22-27(28)31/h4-15,22,24H,16-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESATOZPDJHQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CCOC4=C(C=C(C=C4)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35BrClNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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